4-Iodo-N-methyl-1H-pyrrole-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7IN2O |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
4-iodo-N-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C6H7IN2O/c1-8-6(10)5-2-4(7)3-9-5/h2-3,9H,1H3,(H,8,10) |
InChI Key |
XECWVGLGIBTQIO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CN1)I |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Iodo N Methyl 1h Pyrrole 2 Carboxamide
Reactivity at the Iodine Substituent
The carbon-iodine bond at the C4 position of the pyrrole (B145914) ring is the most reactive site for many transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-rich nature of the pyrrole ring influences the reactivity of the C-I bond, making it an excellent substrate for transition metal-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and iodo-substituted heterocycles like 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide are excellent substrates for these transformations. The high reactivity of the C-I bond allows for facile oxidative addition to a palladium(0) center, which is the initial step in most cross-coupling catalytic cycles.
The Suzuki–Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling methods. For pyrrole derivatives, this reaction is an efficient method for introducing aryl or heteroaryl substituents. While specific studies on this compound are not extensively documented, the reactivity can be inferred from similar iodo- and bromo-substituted pyrrole systems. Generally, the reaction proceeds under mild conditions with a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions, such as dehalogenation. nih.gov For nitrogen-rich heterocycles, specialized ligands like SPhos and XPhos have been shown to be effective, particularly when dealing with substrates that can coordinate to the palladium center and inhibit catalysis. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Substituted Pyrrole Analogs
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Iodo-1-SEM-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 61 |
| 2 | 3-Chloroindazole (unprotected) | Phenylboronic acid | Pd₂(dba)₃ (2.0) | XPhos (6.0) | K₃PO₄ | Dioxane/H₂O | 100 | 72 |
| 3 | 6-Chloroindole (unprotected) | Phenylboronic acid | P1 Precatalyst (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 97 |
Data is illustrative and based on analogous iodo- and chloro-substituted N-heterocycles. nih.govnih.gov P1 = XPhos Palladacycle.
Beyond the Suzuki-Miyaura coupling, the iodine substituent on the pyrrole ring facilitates a range of other important palladium-catalyzed C-C bond-forming reactions.
Sonogashira Coupling: This reaction couples the iodo-pyrrole with a terminal alkyne to form an alkynyl-substituted pyrrole. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgorganic-chemistry.org Copper-free conditions have also been developed, which can be advantageous for substrates that are sensitive to copper salts. nih.gov The resulting arylalkynes are versatile intermediates in organic synthesis. vinhuni.edu.vn
Heck Reaction: The Heck reaction involves the coupling of the iodo-pyrrole with an alkene to form a substituted alkene. organic-chemistry.org This reaction is a powerful method for the vinylation of aryl and heteroaryl halides. The stereoselectivity of the Heck reaction is a key feature, often favoring the formation of the trans isomer. organic-chemistry.org
Table 2: Overview of Other C-C Cross-Coupling Reactions with Iodoarenes
| Reaction | Coupling Partner | Key Catalysts/Reagents | Typical Product |
|---|---|---|---|
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Alkynyl-pyrrole |
| Heck | Alkene | Pd catalyst, Base | Alkenyl-pyrrole |
This table represents general conditions and outcomes for iodoarenes.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) on electron-rich aromatic systems like pyrrole is generally difficult. The reaction requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. nih.gov In this compound, the carboxamide group is electron-withdrawing, but its activating effect at the C4 position is limited.
Therefore, SNAr reactions at the C4 position of this compound are expected to be challenging and would likely require harsh reaction conditions or very strong nucleophiles. The reactivity would be significantly lower compared to, for example, a dinitro-substituted iodobenzene. nih.gov For heteroaromatic systems like pyridines, SNAr is more facile due to the ability of the ring nitrogen to stabilize the negative charge. nih.gov For pyrroles, such inherent stabilization is not as pronounced, making the SNAr pathway less common than palladium-catalyzed substitutions.
Reactivity of the Carboxamide Moiety
The N-methyl-1H-pyrrole-2-carboxamide functionality is a robust functional group, but it can undergo transformations under specific conditions. These reactions typically involve the cleavage or modification of the amide bond.
Amide Bond Transformations and Modifications
The amide bond is known for its stability, which is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group. Consequently, transformations of the amide moiety often require forcing conditions.
Hydrolysis: The hydrolysis of the amide bond in N-methyl-1H-pyrrole-2-carboxamide to the corresponding carboxylic acid (1-methyl-1H-pyrrole-2-carboxylic acid) and methylamine (B109427) would typically require strong acidic or basic conditions and elevated temperatures. nih.gov The stability of the pyrrole ring under such harsh conditions would need to be considered, as acidic conditions can lead to polymerization of pyrroles.
Reduction: The amide can be reduced to the corresponding amine ( (1-methyl-1H-pyrrol-2-yl)methanamine). Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are generally required for this transformation. The reaction proceeds via the reduction of the carbonyl group to a methylene group.
Other Transformations: While less common, the amide nitrogen can potentially be involved in further reactions, although the N-methyl group limits the possibilities compared to a primary amide. The carbonyl oxygen can act as a Lewis basic site, coordinating to metal ions.
Table 3: Common Transformations of the Carboxamide Group
| Transformation | Reagents | Product |
|---|---|---|
| Hydrolysis (Acidic) | H₃O⁺, Δ | 1-Methyl-1H-pyrrole-2-carboxylic acid + CH₃NH₃⁺ |
| Hydrolysis (Basic) | NaOH, H₂O, Δ | 1-Methyl-1H-pyrrole-2-carboxylate + CH₃NH₂ |
| Reduction | 1) LiAlH₄, 2) H₂O | (1-Methyl-1H-pyrrol-2-yl)methanamine |
This table illustrates general reactions applicable to N-methyl carboxamides.
Carbonyl Group Reactivity and Reduction/Oxidation Pathways
The carbonyl group of the N-methyl-carboxamide moiety at the C2 position of this compound is a key site for chemical transformations. Its reactivity is influenced by the electronic properties of the pyrrole ring and the substituents present. The electron-rich nature of the pyrrole ring can donate electron density to the carbonyl group, potentially reducing its electrophilicity compared to simple aliphatic amides. However, the presence of the electron-withdrawing iodine atom at the C4 position can modulate this effect.
Reduction of the amide carbonyl group in pyrrole derivatives has been explored, often requiring activating groups to facilitate the transformation. For electron-deficient pyrroles, such as those bearing amide or ester functionalities, the Birch reduction using Group I or II metals in liquid ammonia can be an effective method. pu.ac.ke This process allows for the synthesis of various C2-substituted 3-pyrrolines in good to excellent yields. pu.ac.ke While direct reduction of the amide in this compound to an amine or alcohol would require potent reducing agents like lithium aluminum hydride, the stability of the iodo-substituent under these harsh conditions would need to be considered.
Oxidation pathways for the pyrrole ring itself are more common than direct oxidation of the amide carbonyl. Pyrroles are susceptible to oxidation, which can lead to polymerization or the formation of maleinimide derivatives under strong oxidizing conditions, such as with chromium trioxide. pu.ac.kembbcollege.in The oxidation of the reduced pyrroline skeleton back to an aromatic pyrrole or to a 3-pyrrolin-2-one has also been demonstrated, showcasing the redox versatility of the heterocyclic core. pu.ac.ke
The reactivity of the carbonyl can also be understood in the context of its conformational preferences, which can be influenced by steric and electronic interactions with substituents on the pyrrole ring and the nitrogen atom. nih.gov These conformational factors can affect the accessibility of the carbonyl carbon to nucleophiles.
Table 1: Reactivity of the Carbonyl Group in Pyrrole-2-carboxamides
| Reaction Type | Reagents | Expected Product Type | Notes |
| Reduction | LiAlH₄, NaBH₄/Acid | Amine, Alcohol | Requires strong reducing agents; potential for side reactions. |
| Birch Reduction | Li/NH₃, Ca/NH₃ | 3-Pyrroline derivative | Effective for electron-deficient pyrroles. pu.ac.ke |
| Oxidation (of ring) | CrO₃ | Maleinimide derivative or Polymerization | Pyrrole ring is sensitive to strong oxidants. pu.ac.kembbcollege.in |
| Nucleophilic Addition | Organometallic Reagents | Ketone (after hydrolysis) | Reactivity is modulated by ring electronics. |
Reactivity of the Pyrrole Nitrogen Atom
The nitrogen atom in this compound is already functionalized with a methyl group. However, the principles of N-functionalization are central to the synthesis of this compound and its derivatives. The pyrrolic nitrogen is generally nucleophilic, although its reactivity is less than that of aliphatic amines due to the delocalization of its lone pair of electrons into the aromatic system.
The synthesis of N-methyl pyrroles is commonly achieved through the deprotonation of the N-H of a precursor pyrrole with a base, followed by quenching with an electrophile like methyl iodide. chemicalbook.com Common bases for this transformation include sodium hydroxide (B78521), potassium hydroxide, or sodium hydride, often in a polar aprotic solvent like dimethyl sulfoxide (DMSO). mbbcollege.inchemicalbook.com
Another significant method for constructing N-substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine. nih.gov This reaction is highly reliable and can be promoted by various catalysts or even proceed under uncatalyzed conditions in boiling water. nih.govmdpi.com Microwave-induced, iodine-catalyzed reactions of 2,5-dimethoxytetrahydrofuran with amines also provide an expeditious, solventless route to N-substituted pyrroles. mdpi.com These methods highlight the accessibility of the pyrrole nitrogen for forming C-N bonds, a fundamental step in the synthesis of the target molecule.
Prototropic tautomerism involves the migration of a proton between different positions on a molecule, accompanied by a rearrangement of double bonds. encyclopedia.pub For this compound, the primary structure is the most stable tautomer. The N-methyl group prevents the common N-H prototropy seen in unsubstituted pyrroles.
However, theoretical considerations of tautomerism are crucial for understanding reactivity, particularly under acidic or basic conditions. In related systems like 2-aminopyrrole, a complex equilibrium exists between multiple enamino and imino tautomers. mdpi.com While the amino forms are generally more stable, the imino tautomers can exhibit exceptionally high basicity at the imino nitrogen. mdpi.com
For this compound, hypothetical C-H tautomers could be envisioned where a proton from a ring carbon migrates, disrupting the aromaticity. These forms are energetically unfavorable but may play a role as transient intermediates in certain reaction mechanisms, such as those involving very strong bases. mdpi.com The stability of the aromatic system, with its delocalized π-electrons, strongly favors the canonical 1H-pyrrole structure. encyclopedia.pubmdpi.com The relative energies of potential tautomers dictate their population in an equilibrium mixture, with the aromatic form being overwhelmingly predominant for this compound.
Table 2: Comparison of Tautomer Stability in Pyrrole Systems
| Tautomer Type | Description | Relative Stability | Aromaticity of Pyrrole Ring |
| 1H-Pyrrole (Canonical) | Standard aromatic structure | Highest | Aromatic |
| 2H-Pyrrole (Imino) | Proton on a carbon, double bond to nitrogen | Low | Non-aromatic |
| 3H-Pyrrole (Imino) | Proton on a carbon, double bond to nitrogen | Low | Non-aromatic |
Mechanistic Insights into Key Chemical Transformations
The iodine atom at the C4 position of the pyrrole ring is a versatile functional handle, primarily for cross-coupling reactions, but its presence also informs the mechanistic understanding of the pyrrole's reactivity. The synthesis of halogenated pyrroles typically proceeds via electrophilic aromatic substitution. wikipedia.orgyoutube.com Due to the electron-rich nature of the pyrrole ring, it is highly reactive towards electrophiles, with substitution generally occurring at the C2 (α) position. wikipedia.orgyoutube.com Halogenation can be difficult to control, often leading to polyhalogenated products. mbbcollege.inwikipedia.org
The mechanism of electrophilic substitution involves the attack of the π-system of the pyrrole on the electrophile (e.g., I⁺, generated from reagents like KI/H₂O₂), forming a resonance-stabilized cationic intermediate known as a sigma complex. wikipedia.org Subsequent loss of a proton re-establishes the aromaticity and yields the substituted pyrrole. The regioselectivity is governed by the stability of this intermediate, which is greatest when the positive charge is delocalized over the nitrogen atom, favoring α-substitution.
Reactions involving the C-I bond itself are of significant mechanistic interest. For instance, in Suzuki-Miyaura coupling reactions, the mechanism involves the oxidative addition of a palladium(0) catalyst to the C-I bond, a key step that initiates the catalytic cycle. The C-I bond is the most reactive of the carbon-halogen bonds in this type of transformation.
Beyond traditional ionic mechanisms, radical pathways offer alternative and powerful methods for pyrrole functionalization. nih.govresearchgate.net The generation of radical intermediates can be achieved through various methods, including photoredox catalysis or oxidation of suitable precursors. rsc.orgacs.org
One relevant mechanism involves the generation of an iodine radical (I•). This can be formed by the homolytic cleavage of molecular iodine (I₂) under visible light irradiation or through the oxidation of iodide (I⁻) by a photosensitizer. rsc.org These iodine radicals can then add to unsaturated systems or participate in hydrogen atom transfer (HAT) processes. For example, an N-centered radical can be generated on an imidate derivative, which then undergoes a regioselective 1,5-HAT to form a C-centered radical, ultimately leading to C-H functionalization. nih.gov
Another key pathway is the generation of aryl or other carbon-centered radicals that can then add to the electron-rich pyrrole ring. The direct arylation of N-methylpyrrole has been achieved via a radical addition mechanism where an aryl radical, generated by the air oxidation of a phenylhydrazine salt, attacks the C2 position of the pyrrole. acs.org This transition-metal-free method highlights the utility of radical pathways for C-C bond formation on the pyrrole core under mild conditions. acs.org These mechanisms provide alternative strategies for modifying the pyrrole scaffold that are often complementary to traditional electrophilic substitution reactions.
Spectroscopic Characterization and Structural Analysis of 4 Iodo N Methyl 1h Pyrrole 2 Carboxamide
Spectroscopic Data Acquisition and Interpretation
Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR, FT-Raman), and Mass Spectrometry (MS) each provide unique and complementary information.
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra are used to confirm the substitution pattern on the pyrrole (B145914) ring and the presence of the N-methyl carboxamide group.
The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons. The pyrrole ring protons at positions 3 and 5 will appear as doublets due to coupling with each other. The pyrrole N-H proton typically appears as a broad singlet. The amide N-H proton signal will also be a singlet, which may show coupling to the adjacent methyl group protons, often appearing as a quartet or a broad signal depending on the solvent and temperature. The N-methyl group protons will present as a doublet due to coupling with the amide proton.
The ¹³C NMR spectrum provides information on the carbon framework. Distinct signals are expected for the four carbons of the pyrrole ring, the carbonyl carbon of the amide, and the N-methyl carbon. The carbon atom bonded to the iodine (C4) is expected to show a chemical shift significantly influenced by the halogen's electron-withdrawing and heavy-atom effects.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrole N-H | 9.0 - 12.0 (broad s) | - |
| H3 | 6.8 - 7.2 (d) | 115 - 125 |
| H5 | 6.9 - 7.3 (d) | 120 - 130 |
| Amide N-H | 7.5 - 8.5 (broad s or q) | - |
| N-CH₃ | 2.8 - 3.1 (d) | 25 - 30 |
| C2 (C-C=O) | - | 125 - 135 |
| C4 (C-I) | - | 70 - 80 |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is employed to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.
Key expected vibrational modes for this compound include the N-H stretching vibrations for both the pyrrole ring and the secondary amide. The amide group is characterized by several distinct bands, most notably the C=O stretch (Amide I band) and the N-H bend coupled with C-N stretch (Amide II band). The presence of the carbon-iodine bond can also be confirmed by its characteristic stretching frequency in the far-infrared region.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Pyrrole N-H | Stretch | 3350 - 3500 |
| Amide N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3150 |
| Aliphatic C-H (N-CH₃) | Stretch | 2850 - 2980 |
| Amide C=O | Stretch (Amide I) | 1630 - 1680 |
| Amide N-H Bend / C-N Stretch | (Amide II) | 1510 - 1570 |
| Pyrrole Ring C=C / C-N | Stretch | 1400 - 1550 |
Mass spectrometry is utilized to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₆H₇IN₂O), the exact molecular weight is 250.04 g/mol . documentsdelivered.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 250. The high-resolution mass spectrum would confirm the elemental composition. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-I bond, resulting in a significant peak corresponding to the loss of an iodine radical (m/z 123). Other potential fragmentations include the loss of the methylamino group (-NHCH₃) or the entire N-methylcarboxamide side chain.
X-ray Crystallography and Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.
Analysis of structurally related pyrrole carboxamides suggests that the this compound molecule is likely to be largely planar. mdpi.com This planarity arises from the sp² hybridization of the pyrrole ring atoms and the carboxamide group, which allows for delocalization of π-electrons across the system. The relative orientation of the carboxamide group with respect to the pyrrole ring (syn or anti) is a key conformational feature.
In the solid state, these planar molecules are expected to arrange in an ordered, repeating pattern to form a crystal lattice. The crystal packing is heavily influenced by intermolecular forces, particularly hydrogen bonding. Molecules may arrange into stacked layers or more complex three-dimensional networks.
The supramolecular architecture of this compound in the crystal is primarily governed by hydrogen bonding. The pyrrole N-H group is an effective hydrogen bond donor, while the carbonyl oxygen of the amide is a strong hydrogen bond acceptor.
Table 3: Expected Primary Intermolecular Hydrogen Bond in the Crystal Structure
| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type |
|---|
Conformational Analysis in Solution and Solid State
The conformational landscape of pyrrole carboxamides is a subject of significant academic interest due to its implications for their biological activity and material properties. The planarity of the pyrrole ring, combined with the rotational freedom around the C2-carbonyl and carbonyl-nitrogen bonds, gives rise to distinct conformational isomers. The study of these conformers, both in solution and in the solid state, provides crucial insights into the molecule's behavior and interactions.
Pyrrole-2-carboxamides, the parent structure of the title compound, can exist as two primary planar rotational isomers (rotamers) due to the restricted rotation around the single bond connecting the pyrrole ring to the carboxamide group. These are typically referred to as the syn and anti conformers. In the syn-conformer, the carbonyl oxygen and the pyrrole nitrogen are on the same side of the C2-C(O) bond, while in the anti-conformer, they are on opposite sides. The tendency to form cyclic dimers through intermolecular hydrogen bonds (N-H···O=C) can stabilize the syn-conformation in certain environments. researchgate.net
For N-substituted amides, such as N-methyl-1H-pyrrole-2-carboxamide, the situation is further complicated by the potential for E/Z isomerism about the amide C-N bond. However, for most secondary amides, the trans (or E) conformation, where the substituents on the carbonyl carbon and the nitrogen are on opposite sides of the C-N bond, is significantly more stable than the cis (or Z) conformation. In the context of N-aryl amides, which share some structural similarities, rotational isomerism can also lead to atropisomers (conformational isomers that are stable enough to be isolated) if the rotation around the N-Ar bond is sufficiently hindered. nih.gov While full atropisomerism is less common in simpler pyrrole carboxamides, the principles of restricted rotation and conformational preference are still highly relevant.
The interconversion between these rotational isomers is a dynamic process, the rate of which is dependent on the energy barrier to rotation. This energy barrier can be influenced by factors such as steric hindrance, electronic effects of substituents, and solvent polarity. Spectroscopic techniques, particularly variable temperature Nuclear Magnetic Resonance (VT-NMR), are instrumental in studying the kinetics of this interconversion. By monitoring the coalescence of signals corresponding to the different rotamers as the temperature is increased, the activation energy for the rotation can be determined. nih.gov
| Rotational Isomer Type | Description | Relevant Bonds |
| Syn/Anti | Rotation around the bond connecting the pyrrole ring to the carbonyl group. | Pyrrole C2 - Carbonyl C |
| E/Z (trans/cis) | Isomerism about the amide bond. | Carbonyl C - Amide N |
The substituents on the pyrrole ring and the amide nitrogen play a critical role in dictating the preferred molecular conformation of this compound.
The N-methyl group is a key substituent. Replacing the amide proton with a methyl group eliminates the possibility of the classic intermolecular hydrogen bonding that often stabilizes the syn-conformation in primary pyrrole-2-carboxamides. researchgate.net This substitution can alter the conformational equilibrium and potentially lower the rotational barrier around the pyrrole-C(O) bond. However, it also introduces its own steric demands that influence the preferred orientation of the carboxamide group relative to the pyrrole ring.
The 4-iodo substituent also exerts a significant influence on the molecule's conformation through both steric and electronic effects.
Steric Effects: Iodine is a large atom, and its presence at the C4 position introduces steric bulk. This can create repulsive interactions with adjacent groups, potentially influencing the torsional angle between the pyrrole ring and the carboxamide substituent to minimize steric strain. Studies on other substituted pyrroles have shown that steric hindrance can cause fragments of the molecule to twist out of planarity. mdpi.com
Electronic Effects: Iodine is an electron-withdrawing group through induction, but it can also be a weak π-donor due to its lone pairs. These electronic effects can modulate the electron density within the pyrrole ring and the C2-C(O) bond. Changes in the electronic character of this bond can, in turn, affect the rotational energy barrier. Structure-activity relationship studies on other pyrrole-2-carboxamides have demonstrated that electron-withdrawing substituents are crucial for certain biological activities, which may be linked to their influence on conformation. nih.gov The interplay between π-electronic conjugation and steric repulsion is a determining factor in the final molecular structure. mdpi.com
In the solid state, the conformation is also heavily influenced by crystal packing forces. researchgate.net The molecule will adopt a conformation that allows for the most stable and efficient packing in the crystal lattice, which may not be the lowest energy conformation observed in solution. X-ray crystallography would be the definitive method to determine the solid-state conformation of this compound, revealing the precise bond lengths, bond angles, and torsional angles. Such an analysis would clarify the dominant rotamer in the crystalline form and the nature of any intermolecular interactions.
| Substituent | Position | Potential Influence on Conformation |
| N-methyl | Amide Nitrogen | Prevents intermolecular H-bonding; introduces steric bulk; influences E/Z amide equilibrium. |
| Iodo | Pyrrole C4 | Introduces significant steric bulk; exerts electron-withdrawing inductive effect; can act as a weak π-donor. |
Computational Chemistry and Theoretical Investigations of 4 Iodo N Methyl 1h Pyrrole 2 Carboxamide
Electronic Structure and Reactivity Descriptors
A comprehensive analysis of the electronic structure of 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide would be crucial in understanding its reactivity and potential interactions.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to determine its optimized geometry, electronic energy, and orbital distributions, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. However, specific DFT data for this compound is not available.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map would illustrate electron-rich regions (typically colored in shades of red), which are susceptible to electrophilic attack, and electron-deficient regions (colored in shades of blue), which are prone to nucleophilic attack. For this compound, one would anticipate negative potential around the oxygen and nitrogen atoms of the carboxamide group and the iodine atom, indicating nucleophilic character. Positive potential would likely be concentrated around the hydrogen atoms. Without specific calculations, a precise map and its values cannot be provided.
Fukui Functions and Local Reactivity Analysis
Fukui functions are used in computational chemistry to describe the electron density's sensitivity to a change in the number of electrons, which helps in identifying the most reactive sites within a molecule. These functions can predict which atoms are most likely to undergo nucleophilic, electrophilic, or radical attack. A detailed study using Fukui functions for this compound would provide quantitative data on the reactivity of each atom in the molecule. Such an analysis is currently not found in the available literature.
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule by examining charge transfer and hyperconjugative interactions between orbitals. This analysis would reveal the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. For this compound, NBO analysis could quantify the stability arising from these interactions, such as the delocalization of lone pairs on the nitrogen and oxygen atoms into adjacent anti-bonding orbitals. Specific hyperconjugative interaction energies and charge transfer data are not available.
Stability and Energetic Profiling
Understanding the stability and conformational preferences of this compound is essential for predicting its behavior in various environments.
Conformational Energy Landscapes
A conformational energy landscape maps the potential energy of a molecule as a function of its dihedral angles. By exploring this landscape, the most stable conformations (energy minima) and the energy barriers between them can be identified. For this compound, the primary focus of such a study would likely be the rotation around the C-C bond connecting the pyrrole (B145914) ring and the carboxamide group, as well as the rotation around the C-N bond of the amide. This would reveal the preferred orientation of the N-methyl-carboxamide substituent relative to the pyrrole ring. At present, a published conformational energy landscape for this compound does not exist.
Bond Dissociation Energies (BDE) and Vulnerability Assessment
Bond Dissociation Energy (BDE) is a fundamental quantum chemical descriptor that quantifies the energy required to homolytically cleave a chemical bond. In computational studies, BDE calculations are crucial for assessing the kinetic stability of a molecule and identifying its most chemically vulnerable sites. researchgate.net For this compound, a BDE analysis highlights the relative strengths of its constituent bonds, offering predictions about its reactivity and potential degradation pathways.
Theoretical BDEs can be calculated using various methods, including Density Functional Theory (DFT). By analyzing the energy difference between the parent molecule and the resulting radicals, a hierarchy of bond strengths can be established. The weakest bond is often termed the "trigger bond," as its cleavage typically initiates subsequent chemical transformations.
A vulnerability assessment based on generalized BDE values suggests that the C-I bond is the most labile in the structure. Halogen-carbon bonds, particularly those involving heavier halogens like iodine, are significantly weaker than C-H, C-C, and C-N bonds, making this site a prime target for chemical or photochemical degradation. The N-H bond of the pyrrole ring and the amide N-H bond also represent potential cleavage sites, though they are considerably stronger than the C-I bond.
Table 1: Illustrative Bond Dissociation Energies (BDE) for Key Bonds in this compound This table presents representative BDE values derived from established data for similar chemical environments to illustrate the expected bond strength hierarchy. Specific computational values for the title compound may vary.
| Bond | Functional Group | Representative BDE (kcal/mol) | Implication for Stability |
| C4–I | Aryl-Iodide | ~53-57 | Likely the most vulnerable bond, susceptible to homolytic cleavage. |
| N1–H | Pyrrole N-H | ~90-95 | Strong bond, but can participate in hydrogen abstraction reactions. |
| C2–C(O) | Pyrrole-Carbonyl | ~95-105 | A robust bond connecting the carboxamide group to the ring. |
| C(O)–N | Amide C-N | ~85-95 | Strong due to resonance, but weaker than a typical C-C bond. |
| N–H | Amide N-H | ~100-105 | A strong bond, less likely to cleave than the C-I bond. |
| C–H (ring) | Aromatic C-H | ~110-113 | Very strong and generally stable. |
This analysis indicates that reactions involving radical mechanisms or photolysis would most likely initiate at the C-I bond. Understanding this vulnerability is critical for predicting the compound's stability under various conditions and designing synthetic pathways that preserve its integrity. researchgate.net
Spectroscopic Property Prediction and Validation
Computational methods are indispensable for predicting and interpreting the spectroscopic signatures of molecules. Theoretical calculations of vibrational (infrared) and nuclear magnetic resonance (NMR) spectra serve as a powerful tool for structural elucidation and validation of experimental data.
The vibrational spectrum of a molecule provides a fingerprint based on the stretching, bending, and torsional motions of its atoms. These spectra can be predicted with high accuracy using DFT calculations, which compute the harmonic frequencies corresponding to the normal modes of vibration. chemrxiv.org The predicted spectrum for this compound reveals characteristic peaks that can be assigned to its specific functional groups.
Key vibrational modes include:
N-H Stretching: The pyrrole N-H and amide N-H groups are expected to show distinct stretching frequencies, typically in the 3300-3500 cm⁻¹ region.
C=O Stretching: The amide carbonyl group (Amide I band) gives rise to a strong, characteristic absorption, predicted to be in the 1650-1680 cm⁻¹ range.
N-H Bending: The amide N-H bending vibration (Amide II band) is another prominent feature, expected around 1550-1600 cm⁻¹.
Pyrrole Ring Modes: Stretching and bending vibrations of the C-C, C-N, and C-H bonds within the pyrrole ring appear in the 1300-1500 cm⁻¹ region.
C-I Stretching: The carbon-iodine bond stretch is expected at lower frequencies, typically in the 500-600 cm⁻¹ range, consistent with a bond involving a heavy atom.
Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table shows representative DFT-calculated vibrational frequencies. Experimental values may be influenced by solvent effects, intermolecular interactions, and anharmonicity.
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Description |
| ~3450 | ν(N-H) | Amide N-H Stretch |
| ~3380 | ν(N-H) | Pyrrole N-H Stretch |
| ~3050 | ν(C-H) | Aromatic C-H Stretch (Ring) |
| ~2980 | ν(C-H) | Methyl C-H Stretch |
| ~1675 | ν(C=O) | Amide I Band (Carbonyl Stretch) |
| ~1580 | δ(N-H) | Amide II Band (N-H Bend) |
| ~1450-1500 | ν(C=C), ν(C-N) | Pyrrole Ring Stretching Modes |
| ~1380 | δ(C-H) | Methyl Bending |
| ~540 | ν(C-I) | Carbon-Iodine Stretch |
These theoretical predictions are invaluable for assigning peaks in experimental FT-IR and Raman spectra and confirming the molecular structure. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining molecular structure in solution. The prediction of NMR chemical shifts using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, has become a standard practice for aiding in spectral assignment. mdpi.commodgraph.co.uk
Calculations provide theoretical chemical shifts (δ) for both ¹H and ¹³C nuclei. For this compound, the predicted shifts reflect the electronic environment of each nucleus. The electron-withdrawing effects of the iodine atom and the carboxamide group, along with the aromaticity of the pyrrole ring, are the dominant factors influencing the chemical shifts.
¹H NMR: The protons on the pyrrole ring (H3 and H5) are expected to be distinct, with the iodine at position 4 significantly influencing the electronic environment. The amide N-H and pyrrole N-H protons are predicted to appear as relatively broad signals, with their exact positions being highly sensitive to solvent and concentration. The methyl protons on the amide nitrogen will appear as a distinct singlet or doublet depending on coupling to the amide proton.
¹³C NMR: The carbon spectrum is expected to show six distinct signals. The carbonyl carbon of the amide group will be the most downfield signal. The C4 carbon, directly bonded to the iodine, will show a characteristic upfield shift due to the heavy-atom effect, while the other ring carbons (C2, C3, C5) will have shifts indicative of their position relative to the electron-withdrawing substituents.
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Calculated relative to a standard reference (e.g., TMS). These values are for an isolated molecule in the gas phase; experimental shifts in solution will be affected by the solvent.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | - | ~125.5 |
| C3 | ~6.8 | ~115.0 |
| C4 | - | ~75.0 |
| C5 | ~7.1 | ~122.3 |
| C=O | - | ~162.1 |
| N-CH₃ | ~2.9 | ~26.4 |
| Pyrrole N-H | ~9.5 | - |
| Amide N-H | ~8.0 | - |
These predicted spectra provide a powerful complement to experimental data, aiding in the unambiguous assignment of complex spectra and the confirmation of the synthesized structure. nih.gov
Molecular Dynamics Simulations
While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the investigation of its dynamic behavior and interactions with its environment over time. dovepress.com MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of conformational changes, intermolecular interactions, and solvent effects.
The structure of this compound contains key functional groups capable of forming strong intermolecular interactions, particularly hydrogen bonds. The amide group provides both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen), while the pyrrole N-H group acts as another donor.
MD simulations can reveal the preferred modes of interaction. It is highly probable that these molecules will form centrosymmetric dimers in non-polar environments, linked by a pair of strong N-H···O=C hydrogen bonds between the amide groups of two separate molecules. This type of dimerization is a well-known structural motif for carboxamides. rsc.org Simulations can quantify the stability, geometry, and lifetime of these hydrogen bonds, providing a dynamic picture of this primary intermolecular interaction.
The behavior of this compound is expected to be highly dependent on its solvent environment. MD simulations are an ideal tool to explore these effects.
In non-polar solvents: The strong tendency to form hydrogen-bonded dimers is likely to dominate, leading to self-assembly. These dimers may further associate into larger aggregates or ordered, sheet-like structures.
In polar, protic solvents (e.g., water, methanol): The solvent molecules will compete for the hydrogen bonding sites on the pyrrole carboxamide. The solvent can form hydrogen bonds with both the carbonyl oxygen and the N-H protons, potentially disrupting the self-dimerization observed in non-polar media. MD simulations can model this competitive binding and predict the extent to which the molecule will be solvated versus self-associated. gaylordchemical.com
By simulating the system over time, MD can provide insights into the initial stages of self-assembly and nucleation, processes that are fundamental to crystallization and the formation of functional materials. These simulations bridge the gap between the properties of a single molecule and the macroscopic behavior of the bulk material.
Advanced Synthetic Applications and Derivatives Based on the 4 Iodo N Methyl 1h Pyrrole 2 Carboxamide Motif
Role as a Key Building Block in Complex Organic Synthesis
4-Iodo-N-methyl-1H-pyrrole-2-carboxamide has emerged as a pivotal building block for the synthesis of intricate organic molecules. The C-I bond is readily activated by transition metal catalysts, providing a reliable entry point for carbon-carbon and carbon-heteroatom bond formation. This reactivity allows chemists to introduce a diverse range of substituents at the C4-position of the pyrrole (B145914) ring, paving the way for the creation of novel compounds with tailored properties.
The presence of the iodo substituent is instrumental in the construction of highly substituted and functionalized pyrrole frameworks. rsc.orgresearchgate.net Halogenated pyrroles are frequently employed as precursors in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.net These methods allow for the precise and efficient introduction of aryl, alkynyl, and vinyl groups, respectively, onto the pyrrole scaffold.
The utility of iodinated pyrroles as building blocks is well-established. For instance, research aimed at producing suitable halogenated pyrrole building blocks for Suzuki-Miyaura coupling reactions has led to the synthesis of related compounds like 4-iodo-1H-pyrrole-2-carbaldehyde. researchgate.net This underscores the strategic importance of the iodo group as a reactive site for generating molecular complexity. The N-methyl-carboxamide moiety can also play a role in directing these reactions or modifying the electronic properties of the ring to facilitate catalysis. This approach enables the divergent synthesis of various pyrrole derivatives from a common intermediate, which is a highly efficient strategy in medicinal chemistry and materials science. rsc.org
Below is a table summarizing potential cross-coupling reactions for functionalizing the this compound core.
| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Resulting C4-Substituent |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl or Vinyl |
| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | Alkynyl |
| Heck | Alkene | Pd catalyst, Base | Alkenyl (Vinyl) |
| Buchwald-Hartwig | Amine, Amide | Pd catalyst, Base | Amino, Amido |
| Stille | Organostannane | Pd catalyst | Aryl, Vinyl, Alkyl |
The N-methyl-1H-pyrrole-2-carboxamide skeleton is a well-known structural motif found in lexitropsins, a class of molecules capable of binding to the minor groove of double-helical DNA. researchgate.net These compounds have been extensively studied as vehicles for delivering functional moieties, such as alkylating agents, to specific DNA sequences. The ability to functionalize the C4-position of the pyrrole ring is critical for developing new DNA-interactive agents.
This compound serves as an ideal precursor for this purpose. The iodo group can be replaced with various functional units designed to interact with or cleave DNA, or to act as a linker for conjugation to other molecules like proteins, polymers, or oligonucleotides. acs.org For example, the synthesis of a pyrrole carboxamide possessing a chloroacetamido alkylating unit at the C4-position has been reported as a strategy to create DNA-alkylating agents. researchgate.net The 4-iodo precursor provides a direct route to such compounds through nucleophilic substitution or cross-coupling reactions. This strategic functionalization allows for the development of sophisticated bioconjugates with potential applications in diagnostics and therapeutics.
Development of Pyrrole-Based Ligands and Catalytic Systems
The inherent coordinating ability of the nitrogen and oxygen atoms within the N-methyl-1H-pyrrole-2-carboxamide structure makes it an attractive scaffold for the design of novel ligands for transition metal catalysis. The ability to systematically modify the pyrrole ring at the C4-position via the iodo-handle allows for the fine-tuning of the ligand's steric and electronic properties, which in turn can influence the efficiency, selectivity, and scope of a catalytic reaction.
Pyrrole-containing ligands have found application in various catalytic transformations. Copper-catalyzed amination reactions, for example, are powerful methods for forming C-N bonds. nih.govrsc.org Ligands based on the this compound scaffold could potentially be used in such systems. The pyrrole nitrogen and the amide oxygen can form a chelate ring with a copper center, creating a stable catalytic complex.
The 4-iodo position offers a site for further modification. For instance, coupling the iodopyrrole to another coordinating moiety could create a bidentate or pincer-type ligand, enhancing the stability and reactivity of the metal catalyst. This strategy is central to modern catalyst design, where modular ligands are assembled from versatile building blocks. The development of new catalytic systems using earth-abundant metals like copper is a significant area of research, and pyrrole-based ligands derived from this scaffold could contribute to this field. researchgate.net
The creation of chiral ligands is essential for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. The this compound framework offers several possibilities for the introduction of chirality.
Modification at the N-methyl group: The methyl group on the amide nitrogen could be replaced with a chiral alkyl or benzyl (B1604629) group, positioning a stereocenter near the potential metal-binding site.
Functionalization at the C4-position: A chiral substituent could be introduced at the C4-position via a cross-coupling reaction with a chiral coupling partner. This would place the chiral element further from the primary coordination site but could still influence the stereochemical outcome of a reaction through long-range steric or electronic effects.
While specific examples utilizing this compound as a chiral auxiliary or ligand are not extensively documented, the underlying principles of its chemistry make it a promising candidate for future development in asymmetric synthesis. The modularity offered by the C-I bond is a key advantage, allowing for the screening of various chiral moieties to optimize enantioselectivity in a target reaction.
Integration into Advanced Organic Materials
Pyrrole is the fundamental repeating unit of polypyrrole, one of the most widely studied conducting polymers. The ability to prepare functionalized pyrrole monomers is crucial for creating advanced organic materials with tailored electronic, optical, and physical properties. This compound can be envisioned as a precursor to such functional monomers.
The iodo group can be utilized in two primary ways for materials synthesis:
Post-Polymerization Functionalization: A polymer could be formed via oxidative polymerization of the pyrrole ring, leaving the iodo groups intact along the polymer backbone. These groups would then be available for subsequent chemical modification, allowing the properties of the polymer to be altered after its formation.
Monomer for Cross-Coupling Polymerization: The di-functional nature of the molecule (the reactive pyrrole ring and the C-I bond) allows it to be used in step-growth polymerization reactions. For example, a Suzuki-Miyaura polycondensation reaction with a diboronic acid ester could yield a well-defined conjugated polymer with alternating pyrrole and aryl units, a structure relevant for organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The incorporation of the N-methyl-carboxamide group can also impart desirable properties to the final material, such as improved solubility, altered film morphology, and the ability to coordinate with ions or other molecules, making these materials potentially useful in sensor applications.
Precursors for Novel Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs are highly tunable based on the choice of the metallic nodes and organic linkers. This compound is a promising candidate as a precursor for the synthesis of bespoke organic linkers for MOFs.
The key to its utility lies in the carbon-iodine bond at the 4-position of the pyrrole ring. This iodo-substituent serves as a highly reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. Through these synthetic transformations, the monofunctional this compound can be converted into di-, tri-, or polytopic ligands, which are essential for the formation of extended porous networks.
For instance, a Suzuki coupling reaction with a diboronic acid ester could yield a linear, rigid ditopic linker. The general scheme for such a transformation is presented below:
Table 1: Potential Cross-Coupling Reactions for Ligand Synthesis
| Reaction Name | Coupling Partner | Resulting Linkage | Potential Ligand Topology |
| Suzuki Coupling | Arylboronic acid/ester | C-C | Linear, Trigonal |
| Sonogashira Coupling | Terminal alkyne | C-C triple bond | Linear |
| Heck Coupling | Alkene | C-C double bond | Varied |
| Buchwald-Hartwig Amination | Amine | C-N | Varied |
The derivatization of the iodo-pyrrole core allows for the precise engineering of linker length, geometry, and functionality, which in turn dictates the pore size, shape, and chemical environment of the resulting MOF. This "bottom-up" approach is central to the design of MOFs for targeted applications such as gas storage, catalysis, and chemical sensing. While specific MOFs based on this particular precursor are yet to be reported, the synthetic accessibility of diverse linkers from this compound underscores its potential in this area.
Components in Supramolecular Assemblies
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. The ability of molecules to self-assemble into well-defined, ordered structures is the cornerstone of this field. This compound possesses several key features that make it an attractive component for the construction of supramolecular assemblies.
The primary driver for self-assembly in this molecule is the N-methyl-1H-pyrrole-2-carboxamide moiety. The amide group contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen). This arrangement allows for the formation of robust and directional hydrogen bonds. For instance, two molecules of this compound can form a centrosymmetric dimer through intermolecular N-H···O hydrogen bonds, a common motif in carboxamides.
Table 2: Potential Non-Covalent Interactions Involving this compound
| Interaction Type | Participating Groups | Potential Supramolecular Motif |
| Hydrogen Bonding | Amide N-H and C=O | Dimer, Chain, Sheet |
| Halogen Bonding | Pyrrole C-I and a halogen bond acceptor | Linear assembly |
| π-π Stacking | Pyrrole ring | Stacked columns |
Furthermore, the iodine atom at the 4-position can participate in halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom). This interaction is highly directional and has been increasingly utilized in crystal engineering and the design of supramolecular materials. The iodine atom in this compound could therefore direct the assembly of molecules into linear chains or more complex networks.
The planar, aromatic pyrrole ring can also contribute to the stability of supramolecular assemblies through π-π stacking interactions. The interplay of these various non-covalent forces—hydrogen bonding, halogen bonding, and π-π stacking—could lead to the formation of highly ordered one-, two-, or three-dimensional supramolecular structures.
While the crystal structure of this compound is not available in the public domain, studies on similar pyrrole carboxamide derivatives have demonstrated their propensity to form hydrogen-bonded networks. The specific substitution pattern of the target molecule, with the N-methyl group preventing the pyrrole N-H from participating in hydrogen bonding, would likely favor the formation of structures dominated by the amide-amide hydrogen bonds and halogen bonds. The precise nature of the resulting supramolecular assembly would depend on factors such as solvent, temperature, and the presence of other interacting species.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrrole (B145914) derivatives has traditionally relied on classic methods like the Paal-Knorr or Hantzsch syntheses. semanticscholar.org However, the future of synthesizing 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide and its analogues lies in the adoption of green and sustainable chemistry principles. lucp.net Research is increasingly focused on minimizing environmental impact by reducing solvent use, employing renewable starting materials, and utilizing energy-efficient techniques.
Future synthetic strategies are expected to include:
Use of Bio-sourced Precursors: Methodologies are being developed that utilize renewable sources, such as 3-hydroxy-2-pyrones, which can act as masked 1,4-dicarbonyl compounds for pyrrole ring formation. acs.orgpolimi.it This approach aligns with the principles of a circular economy by converting biomass into valuable chemical entities.
Catalyst Innovation: A shift away from stoichiometric reagents towards catalytic systems is a major trend. This includes the use of earth-abundant and non-toxic metal catalysts, such as iron, which have been shown to be effective in pyrrole synthesis. acs.org Furthermore, molecular iodine itself is gaining attention as an inexpensive, moisture-stable, and environmentally friendly catalyst for forming pyrrole rings under mild conditions. nih.govrsc.orgnih.gov
Energy-Efficient Reaction Conditions: The application of microwave irradiation and ultrasound are emerging as powerful tools to accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter time frames. semanticscholar.orgmdpi.com These techniques can often be performed under solvent-free conditions, further enhancing the sustainability of the process. mdpi.com
| Parameter | Traditional Methods (e.g., Paal-Knorr) | Emerging Sustainable Methodologies |
|---|---|---|
| Starting Materials | Petroleum-derived 1,4-dicarbonyls | Bio-sourced precursors (e.g., 3-hydroxy-2-pyrones) acs.org |
| Catalysts | Brønsted or Lewis acids (often stoichiometric) polimi.it | Iron complexes, molecular iodine, heterogeneous catalysts acs.orgrsc.orgbenthamdirect.com |
| Solvents | Acetic acid, organic solvents semanticscholar.org | Water, hydroalcoholic solutions, or solvent-free conditions acs.orgpolimi.itmdpi.com |
| Energy Input | Conventional heating (often prolonged) | Microwave irradiation, ultrasound semanticscholar.orgmdpi.com |
| Environmental Impact | Higher waste generation, use of hazardous materials | Reduced waste, use of greener reagents, lower energy consumption |
Exploration of Undiscovered Reactivity Profiles for the Iodine Substituent
The iodine atom at the 4-position of the pyrrole ring is not merely a static feature; it is a highly functional handle that opens avenues for diverse chemical transformations. While its use in established reactions is known, future research will likely uncover more nuanced and novel reactivity.
Key areas for exploration include:
Cross-Coupling Reactions: The C-I bond is highly amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). rsc.org This allows for the straightforward introduction of a wide array of carbon- and heteroatom-based substituents, enabling the rapid generation of libraries of complex molecules from the this compound core.
Halogen Bonding: An emerging area of interest is the ability of the iodine atom to act as a halogen bond donor. umich.edu This non-covalent interaction, where the electropositive region (σ-hole) on the iodine interacts with a Lewis base, can be exploited in crystal engineering, supramolecular chemistry, and organocatalysis. mdpi.com Future work could explore how this interaction influences the solid-state packing of the molecule or directs the stereochemical outcome of reactions.
Hypervalent Iodine Chemistry: The iodine atom can be oxidized to a hypervalent state (I(III) or I(V)), transforming it into a highly reactive functional group. Recent studies have shown that alkyl iodides can be activated to form alkyl–I(III) species, which can then undergo various transformations. acs.org Exploring this chemistry with the 4-iodo-pyrrole scaffold could lead to novel intramolecular cyclization or functional group transfer reactions.
| Reaction Type | Reagents/Catalyst | Potential Outcome/Product Type | Significance |
|---|---|---|---|
| Suzuki Coupling | Boronic acid, Pd catalyst, base | 4-Aryl/vinyl-substituted pyrrole | C-C bond formation, scaffold elaboration |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-substituted pyrrole | Introduction of linear, rigid linkers |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 4-Amino-substituted pyrrole | C-N bond formation, access to new derivatives |
| Halogen Bonding | Lewis basic partner (e.g., N, O atom) | Supramolecular assembly, crystal engineering | Control of solid-state properties, organocatalysis umich.edu |
| Halogen-Metal Exchange | Organolithium or Grignard reagent | 4-Metallo-pyrrole intermediate | Formation of a nucleophilic center for further reaction |
Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms before embarking on extensive laboratory work. For this compound, advanced computational modeling offers a pathway to rationally design new molecules and predict their behavior.
Future computational studies will likely focus on:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate key physicochemical properties, such as frontier molecular orbital energies (HOMO/LUMO), electrostatic potential surfaces, and bond dissociation energies. nih.govnih.gov These calculations can predict the molecule's reactivity, stability, and potential for participating in specific interactions like halogen bonding. mdpi.comresearchgate.net
Reaction Mechanism Investigation: Computational modeling can provide detailed insights into the transition states and intermediates of reactions involving the iodo-pyrrole scaffold. nih.gov This is crucial for optimizing reaction conditions for known transformations and for predicting the feasibility of novel, undiscovered reaction pathways.
Quantitative Structure-Property Relationship (QSPR): By computationally screening virtual libraries of derivatives of this compound, QSPR models can be developed. nih.govresearchgate.net These models can correlate structural features with specific properties (e.g., electronic, biological), accelerating the discovery of new compounds with desired functions.
| Computational Method | Predicted Property | Significance for Research |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, orbital energies (HOMO/LUMO) | Predicting stability and electronic properties nih.gov |
| DFT/Time-Dependent DFT (TD-DFT) | UV-Vis and NMR spectra | Aiding in structural characterization and identification |
| Molecular Electrostatic Potential (MEP) | Charge distribution, σ-hole on iodine | Understanding sites for electrophilic/nucleophilic attack and halogen bonding mdpi.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond critical points, interaction energies | Characterizing non-covalent interactions (hydrogen, halogen bonds) mdpi.com |
| Transition State Searching | Reaction energy barriers and pathways | Elucidating reaction mechanisms and predicting feasibility nih.gov |
Expanding the Scope of Synthetic Applications in Chemical Sciences
The true value of a chemical building block is realized through its application in the synthesis of functional molecules. With novel synthetic methods and a deeper understanding of its reactivity, this compound is well-positioned to serve as a versatile precursor in several areas of chemical science.
Emerging applications are anticipated in:
Medicinal Chemistry: The pyrrole nucleus is a common feature in a vast number of biologically active compounds and approved drugs. alliedacademies.orgnih.gov The ability to easily functionalize the 4-position via the iodine substituent makes this compound an ideal starting point for generating diverse molecular libraries for drug discovery programs, targeting areas from infectious diseases to oncology. rsc.org
Materials Science: Pyrrole-based polymers are known for their conductive properties. Functionalized pyrroles can be used to create novel organic semiconductors, sensors, and dyes. semanticscholar.org The iodo-substituent allows for the incorporation of this pyrrole unit into larger π-conjugated systems, potentially leading to materials with tailored electronic and photophysical properties.
Agrochemicals: The development of new pesticides and herbicides is an ongoing need. The pyrrole scaffold is present in some agrochemicals, and the ability to rapidly create derivatives of this compound could facilitate the discovery of new active compounds.
Complex Heterocycle Synthesis: The compound can serve as a key intermediate for the construction of more complex, fused heterocyclic systems. For example, functionalization at the iodine and nitrogen positions could enable annulation reactions to build polycyclic structures like indolizines or other nitrogen-rich frameworks. rsc.org
| Field of Application | Role of the Compound | Example of Potential Use |
|---|---|---|
| Medicinal Chemistry | Scaffold for library synthesis | Synthesis of novel kinase inhibitors or antibacterial agents nih.govrsc.org |
| Materials Science | Monomer for functional polymers | Development of new organic electronic materials or chemical sensors semanticscholar.org |
| Organic Synthesis | Versatile intermediate | Precursor for the synthesis of complex natural products or fused heterocycles rsc.org |
| Agrochemicals | Core structure for derivatization | Discovery of new herbicides or fungicides |
Q & A
Q. What are the common synthetic routes for 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized?
Synthesis typically involves iodination of pyrrole precursors followed by functionalization. For example, iodinated pyrroles can be synthesized via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like DMF. The methyl group on nitrogen is introduced via alkylation using methyl iodide under basic conditions (e.g., NaH in THF). Carboxamide formation may employ coupling agents like EDCI/HOBt with amines. Optimization includes temperature control (e.g., 0–25°C for iodination to prevent over-substitution) and stoichiometric adjustments (e.g., 1.2 equivalents of NIS for regioselectivity). Reaction progress should be monitored via TLC or LC-MS .
Q. How is structural characterization of this compound performed using spectroscopic techniques?
- 1H/13C NMR : The iodine atom induces deshielding in adjacent protons (e.g., pyrrole H-3 and H-5). For example, in a related iodinated pyrrole derivative, H-3 appears at δ 6.32 ppm, while the methyl group on nitrogen resonates as a singlet near δ 2.22 ppm .
- Mass Spectrometry : ESI-MS or APCI-MS confirms molecular weight (e.g., [M+H]+ at m/z 402.2 for a similar compound). Isotopic patterns from iodine (I = 127) aid identification .
- Elemental Analysis : Validates purity (>95%) and stoichiometry .
Q. What are the primary applications of this compound in medicinal chemistry?
This compound serves as a versatile intermediate in drug discovery:
- Antimicrobial Agents : Iodinated pyrroles exhibit activity against Gram-positive bacteria due to halogen-bond interactions with target enzymes.
- Kinase Inhibitors : The carboxamide group can act as a hydrogen-bond acceptor in ATP-binding pockets .
- Radiolabeling : The iodine atom allows for 125I/131I labeling in pharmacokinetic studies .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Steric Effects : The N-methyl group hinders nucleophilic attack at the pyrrole nitrogen, directing reactivity toward the iodine substituent.
- Electronic Effects : Electron-withdrawing carboxamide at C-2 deactivates the pyrrole ring, reducing electrophilic substitution but enhancing oxidative coupling (e.g., Suzuki-Miyaura with arylboronic acids). DFT studies predict a Hammett σp value of +0.45 for the carboxamide, favoring electron-deficient coupling partners .
- Methodology : Use Pd(PPh3)4 as a catalyst in THF/H2O with K2CO3 as base (80°C, 12 h). Monitor regioselectivity via HPLC .
Q. What computational strategies are employed to predict the biological activity of iodinated pyrrole carboxamides?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like bacterial enoyl-ACP reductase (FabI). The iodine atom contributes to hydrophobic binding in active sites.
- QSAR Models : Parameters like LogP (predicted ~2.1) and polar surface area (85 Ų) correlate with membrane permeability and bioavailability .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
- Decoupling Experiments : Irradiate adjacent protons to simplify splitting (e.g., irradiate H-3 to collapse H-5 multiplicity).
- 2D NMR : COSY and HSQC identify coupling networks. For example, in a related compound, H-3 (δ 6.32 ppm) shows correlation with C-3 (δ 115 ppm) in HSQC .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous assignments. A 90% ethanol/water mixture often yields suitable crystals .
Methodological Guidance for Data Interpretation
Q. Table 1: Key Spectral Data for this compound Derivatives
| Parameter | Observation | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | N-CH3: δ 2.22 (s); H-3: δ 6.32 (s) | |
| ESI-MS ([M+H]+) | m/z 402.2 (C12H11FINO3) | |
| LogP (Predicted) | 2.1 ± 0.3 |
Q. Table 2: Reaction Optimization Parameters
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Iodination Temperature | 0–25°C | Prevents di-iodination |
| Coupling Agent | EDCI/HOBt (1.5 eq) | 85–90% yield |
| Catalyst (Suzuki Reaction) | Pd(PPh3)4 (5 mol%) | 75% conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
